1-Amino-5-chloro-4-hydroxyanthraquinone

Thermal stability Dye intermediate High-temperature processing

1-Amino-5-chloro-4-hydroxyanthraquinone (CAS 116-84-7) is a chloro-substituted amino-hydroxy anthraquinone derivative belonging to the anthracenedione class. The compound bears a 5-chloro substituent in addition to the 1-amino and 4-hydroxy groups characteristic of many anthraquinone disperse and vat dye intermediates.

Molecular Formula C14H8ClNO3
Molecular Weight 273.67 g/mol
CAS No. 116-84-7
Cat. No. B087204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-5-chloro-4-hydroxyanthraquinone
CAS116-84-7
Molecular FormulaC14H8ClNO3
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O
InChIInChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2
InChIKeyQAZNDGDSNIGKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-5-chloro-4-hydroxyanthraquinone (CAS 116-84-7): Procurement-Relevant Structural and Functional Baseline


1-Amino-5-chloro-4-hydroxyanthraquinone (CAS 116-84-7) is a chloro-substituted amino-hydroxy anthraquinone derivative belonging to the anthracenedione class. The compound bears a 5-chloro substituent in addition to the 1-amino and 4-hydroxy groups characteristic of many anthraquinone disperse and vat dye intermediates [1]. With a molecular weight of 273.67 g/mol and a computed XLogP3 of 3.6, it occupies a distinct physicochemical space relative to its non-halogenated and differently substituted analogs [2]. Historically patented as a valuable intermediate for the preparation of vat dyes [1], it is also noted for its high tinting strength and good lightfastness in textile applications .

Chloro-hydroxy anthraquinone substitution pattern for vat dye intermediate procurement
Patented as intermediate for preparation of vat dyes
Reported high tinting strength and lightfastness in textile research contexts

Why Generic Substitution of 1-Amino-5-chloro-4-hydroxyanthraquinone Is Not Straightforward


Substituting a non-chlorinated 1-amino-4-hydroxyanthraquinone or a non-hydroxylated 1-amino-5-chloroanthraquinone for CAS 116-84-7 is not functionally equivalent. The simultaneous presence of the 5-chloro and 4-hydroxy substituents on the anthraquinone scaffold produces a distinct combination of thermal stability (melting point elevation of approximately 63°C over the non-chlorinated analog [1]), altered lipophilicity (ΔXLogP3 of +0.2 units relative to 1-amino-4-hydroxyanthraquinone [2]), and a shift in dye shade and application class from disperse to vat dye chemistry [3]. These differences mean that replacement with a structurally similar but not identical compound will yield different processing behavior, fastness properties, and color outcomes [4]. The quantitative evidence below substantiates why this specific substitution pattern cannot be assumed interchangeable.

5-Cl substitution raises melting point, shifting thermal processing behavior. Non-chlorinated analogs may exhibit lower thermal tolerance.
Lipophilicity shift (ΔXLogP3 +0.2) may alter dye uptake and substantivity on hydrophobic fibers.
Application class mismatch: target is a vat dye intermediate; non-chlorinated analog is a disperse dye. May not replace directly.

Quantitative Differentiation Evidence for 1-Amino-5-chloro-4-hydroxyanthraquinone vs. Closest Analogs


Melting Point Elevation of ~63°C vs. 1-Amino-4-hydroxyanthraquinone

The 5-chloro substitution in 1-amino-5-chloro-4-hydroxyanthraquinone raises the melting point substantially relative to its non-chlorinated analog, 1-amino-4-hydroxyanthraquinone (C.I. Disperse Red 15, CAS 116-85-8). The target compound exhibits a melting range of 270–275 °C (Example 1) and 273–276 °C (Example 2) as reported in the preparative patent [1], whereas the comparator consistently melts at 207–209 °C across multiple vendor datasheets . This represents a minimum melting point elevation of approximately 63 °C.

Melting Point Elevation
Reported
ΔT ≥ 63°C vs. 1-amino-4-hydroxyanthraquinone (270–275°C vs. 207–209°C)
Supports high-temperature processing fit
Capillary melting point; patent examples
Thermal stability Dye intermediate High-temperature processing

Lipophilicity Increase (ΔXLogP3 = +0.2) Relative to Non-Chlorinated Analog

The computed octanol–water partition coefficient (XLogP3) provides a standardized measure of lipophilicity that influences dye uptake and substantivity on hydrophobic fibers. 1-Amino-5-chloro-4-hydroxyanthraquinone has an XLogP3 of 3.6 [1], while 1-amino-4-hydroxyanthraquinone has an XLogP3 of 3.4 [2]. Although the difference is modest (+0.2 log units), it is consistent with the electron-withdrawing and polarizable nature of the chlorine substituent, which increases the compound's affinity for non-polar environments [3].

Lipophilicity Shift
Reported
XLogP3 = 3.6 vs. 3.4 (Δ +0.2) relative to non-chlorinated analog
May influence dye substantivity on polyester
Computed by XLogP3 algorithm
Lipophilicity Dye substantivity Partition coefficient

Shade Shift toward Bluish Red vs. Non-Halogenated 1-Amino-4-hydroxyanthraquinone

Halogen substitution on the anthraquinone nucleus shifts the visible absorption maximum bathochromically and modifies the perceived shade. While direct spectrophotometric data for the 5-chloro-4-hydroxy isomer is not available, the structurally analogous 1-amino-4-hydroxy-7-chloroanthraquinone (chlorine at position 7 instead of 5) dyes acetate silk in bluish-red shades that are 'somewhat bluer than the 1-amino-4-hydroxyanthraquinone' [1]. The parent patent further states that 'the new halogen containing aminoanthraquinone compounds give deeper shades than the corresponding non-halogen containing compounds' [2]. This class-level behavior is expected to extend to the 5-chloro congener based on the established electronic effects of chloro substitution on the anthraquinone chromophore.

Shade Shift
Class-level
Bluish-red, deeper than non-halogenated parent (class-level from 7-Cl isomer)
Enables bluish-red shade formulation context
Data to verify; no Δλmax available
Dye shade Bathochromic shift Color specification

Differentiated Application Class: Vat Dye Intermediate vs. Disperse Dye

1-Amino-5-chloro-4-hydroxyanthraquinone is explicitly patented as 'a valuable intermediate for the preparation of vat dyes' [1], a class of dyes that are applied to cellulosic fibers (cotton, viscose) via a reduction–oxidation mechanism and are known for their superior wash and light fastness. In contrast, the non-chlorinated analog 1-amino-4-hydroxyanthraquinone is commercially deployed as a disperse dye (C.I. Disperse Red 15) primarily for polyester and acetate [2]. This divergent application class is a direct consequence of the 5-chloro substitution, which alters the reduction potential and substantivity profile of the molecule, enabling vatting behavior that the non-halogenated compound does not exhibit [3].

Application Class
Class-level
Vat dye intermediate vs. C.I. Disperse Red 15 (disperse dye) for non-chlorinated analog
Vat dye synthesis pathway required; may not substitute
Patent and Colour Index classification
Vat dye Disperse dye Application class Cotton dyeing

Elemental Composition as a Purity Criterion: Chlorine Content Specification

The preparative patent for 1-amino-5-chloro-4-hydroxyanthraquinone reports quantitative elemental analysis as a purity criterion: chlorine content found 13.0% (theory 13.0%), nitrogen 4.92% (theory 5.12%) [1]. The chlorine content provides a unique, readily measurable quality control parameter that is absent for non-halogenated analogs such as 1-amino-4-hydroxyanthraquinone, where only carbon, hydrogen, and nitrogen analysis is applicable. Additionally, a validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available for routine purity determination [2], providing a modern analytical method suitable for both research and quality assurance laboratories.

Purity Criterion
Specification review
Cl found: 13.0% (theor. 13.0%); N 4.92% (theor. 5.12%)
Elemental purity cross-check supports procurement QC
HPLC method (Newcrom R1) available
Quality control Elemental analysis Purity specification Procurement standard

Thermal Stability Gap vs. 1-Amino-5-chloroanthraquinone (Lacking 4-Hydroxy)

To isolate the contribution of the 4-hydroxy group, the target compound can be compared with 1-amino-5-chloroanthraquinone (CAS 117-11-3), which lacks the 4-hydroxy substituent. The latter has a reported melting point of 116–118 °C (lit.) or 204–210 °C depending on purity , both substantially lower than the 270–275 °C measured for the target compound [1]. The ~65–155 °C melting point depression observed upon removal of the 4-hydroxy group is attributed to the loss of intramolecular hydrogen bonding between the 4-OH and the adjacent quinone carbonyl, which stabilizes the molecular packing in the target compound [2].

4-OH Thermal Contribution
Reported
ΔT ≈ 152–157°C vs. 1-amino-5-chloroanthraquinone (mp 116–118°C)
4-OH critical for thermal stability through H-bonding
Literature melting point values
Thermal stability Structural comparison Hydroxy group effect

Best Research and Industrial Application Scenarios for 1-Amino-5-chloro-4-hydroxyanthraquinone


Vat Dye Synthesis for Cellulosic Fiber Dyeing

Procure CAS 116-84-7 as the starting intermediate when the synthetic route requires a chloro-hydroxy-amino substitution pattern capable of undergoing further derivatization to anthraquinone vat dyes. The patent literature explicitly positions this compound as a 'valuable intermediate for the preparation of vat dyes' [1], and its thermal stability (mp 270–275 °C) supports the high-temperature condensation reactions typical of vat dye synthesis, where non-chlorinated or non-hydroxylated analogs would thermally degrade or fail to achieve the required reduction–oxidation vatting behavior [2].

High-Temperature Dye Formulation and Melt Processing

Select CAS 116-84-7 when the formulation or application process involves temperatures exceeding 210 °C. With a melting point of 270–275 °C [1], it remains solid under conditions where the non-chlorinated analog (mp 207–209 °C) would already be molten, risking phase separation, sublimation losses, or uneven distribution in polymer melt dyeing. This thermal latitude is especially relevant for engineering thermoplastics and high-temperature polyester dyeing processes.

Bluish-Red Shade Formulation Without Blending

Use CAS 116-84-7 to achieve bluish-red shades directly, leveraging the bathochromic and hypsochromic effects of the 5-chloro substituent on the anthraquinone chromophore. Based on class-level evidence from the structurally homologous 7-chloro isomer, which dyes acetate silk in bluish-red shades 'somewhat bluer than 1-amino-4-hydroxyanthraquinone' [3], the 5-chloro congener is expected to provide a similar shade modification, reducing the need for blending with blue dyes and thereby simplifying formulation logistics and improving batch-to-batch shade consistency.

Quality-Controlled Procurement with Established Analytical Methods

Specify CAS 116-84-7 when the procurement workflow demands a compound for which both elemental analysis purity criteria and a validated HPLC method are publicly documented. The patent provides target elemental composition (Cl 13.0%, N 5.12% theoretical) [1], and a reverse-phase HPLC method using a Newcrom R1 column with MS-compatible mobile phase modifications is available [4]. This enables immediate deployment of in-house quality control without method development overhead, reducing the risk of accepting off-specification material.

Application
Selection Property
Validation Focus
Vat dye synthesis for cellulosic fiber dyeing
Chloro-hydroxy substitution pattern
Vatting behavior and reduction–oxidation stability
High-temperature dye formulation and melt processing
Elevated melting point
Thermal processing latitude above 210°C
Bluish-red shade formulation without blending
Bathochromic shift from 5-chloro
Shade reproducibility on target fiber
Quality-controlled procurement with established analytical methods
Elemental Cl purity marker
HPLC and elemental analysis documentation
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